ethyl 4-(2-{[5-(4-butylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “ethyl 4-(2-{[5-(4-butylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamido)benzoate” is a complex organic molecule. It contains a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It also contains a benzenesulfonyl group, which is a sulfonyl group (-SO2-) attached to a benzene ring .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would contain a central pyrimidine ring, with various functional groups attached. These include an ester group (benzoate), an amide group, and a sulfanyl group. Each of these functional groups would have distinct chemical properties that could influence the overall behavior of the molecule .Chemical Reactions Analysis
The chemical reactions that this compound might undergo would depend on the conditions and the reagents present. For example, the ester group might undergo hydrolysis in the presence of a strong acid or base, while the amide group might participate in condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the amide and ester could make it somewhat soluble in polar solvents like water. Its melting and boiling points would depend on the strength of the intermolecular forces, which in turn depend on the molecular structure .Mechanism of Action
Target of Action
Similar compounds have been shown to have antibacterial properties
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific research on this compound. Based on its structural similarity to other compounds, it might interact with its targets through a variety of mechanisms, such as inhibiting enzyme activity, disrupting protein function, or interfering with cellular processes .
Biochemical Pathways
Given its potential antibacterial properties, it may interfere with essential bacterial processes such as cell wall synthesis, protein synthesis, or dna replication .
Result of Action
If it does indeed have antibacterial properties, it may lead to the death of bacterial cells or inhibit their growth .
Safety and Hazards
Future Directions
The future research directions would depend on the intended use of this compound. If it shows promising biological activity, it could be further optimized and studied in preclinical and clinical trials. Alternatively, if it has interesting chemical properties, it could be studied further in the context of synthetic chemistry or materials science .
properties
IUPAC Name |
ethyl 4-[[2-[[5-(4-butylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O6S2/c1-3-5-6-17-7-13-20(14-8-17)36(32,33)21-15-26-25(28-23(21)30)35-16-22(29)27-19-11-9-18(10-12-19)24(31)34-4-2/h7-15H,3-6,16H2,1-2H3,(H,27,29)(H,26,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYNKMMGFDUHCLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC=C(C=C3)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.